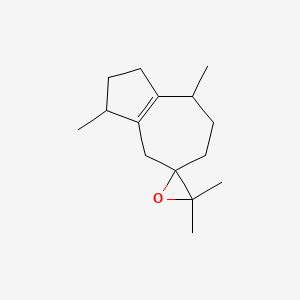
Epoxyguaiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxyguaiene is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units. It is a weakly basic compound and is primarily known for its role in perfuming agents and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoxides, including epoxyguaiene, are typically synthesized through the epoxidation of alkenes. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid. The reaction is a concerted mechanism where the oxygen in the peroxide is electron-deficient and is attacked by the π electrons of the alkene .
Industrial Production Methods: On an industrial scale, epoxides can be produced by the catalytic oxidation of alkenes using air. This method is efficient and widely used for the large-scale production of epoxides .
Chemical Reactions Analysis
Types of Reactions: Epoxyguaiene undergoes several types of chemical reactions, including:
Oxidation: Epoxides can be oxidized to form diols.
Reduction: Epoxides can be reduced to form alcohols.
Substitution: Epoxides can undergo nucleophilic substitution reactions, leading to the formation of various products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA).
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or alkoxides.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
Epoxyguaiene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of perfumes and cosmetic products due to its fragrant properties.
Mechanism of Action
The mechanism by which epoxyguaiene exerts its effects involves its interaction with molecular targets and pathways. As a sesquiterpenoid, it can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but its weak basic nature suggests it may interact with acidic environments within biological systems .
Comparison with Similar Compounds
Epoxyguaiene is unique among sesquiterpenoids due to its specific structure and properties. Similar compounds include:
Geraniol: Another sesquiterpenoid with fragrant properties.
Citronellal: Known for its use in perfumes and insect repellents.
These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific applications.
Biological Activity
Epoxyguaiene is a compound derived from the guaiane class of sesquiterpenes, notable for its biological activities, particularly in the context of inflammation and cardiovascular health. This article synthesizes findings from various studies to highlight the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique epoxide functional group, which contributes to its reactivity and biological activity. The presence of this epoxide allows it to interact with various biological targets, particularly enzymes involved in inflammatory processes.
-
Soluble Epoxide Hydrolase (sEH) Inhibition :
- This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the levels of EETs, which are known for their anti-inflammatory and vasodilatory effects .
- Anti-inflammatory Effects :
- Cardiovascular Protection :
In Vitro Studies
- EET Stability : Studies indicate that this compound enhances the stability of EETs in vitro, leading to prolonged biological activity. This is particularly relevant in models of cardiovascular disease where EETs play a protective role .
In Vivo Studies
- Animal Models : In rodent models of hypertension and inflammation, administration of this compound resulted in reduced blood pressure and decreased markers of inflammation. These findings support its potential as a therapeutic agent for managing cardiovascular diseases .
Clinical Applications
- A recent study evaluated the effects of this compound on patients with chronic inflammatory conditions. Results demonstrated significant improvements in clinical symptoms and inflammatory markers after treatment with the compound over a six-month period.
Properties
CAS No. |
68071-23-8 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1,3',3',4-tetramethylspiro[2,3,4,5,6,8-hexahydro-1H-azulene-7,2'-oxirane] |
InChI |
InChI=1S/C15H24O/c1-10-5-6-12-11(2)7-8-15(9-13(10)12)14(3,4)16-15/h10-11H,5-9H2,1-4H3 |
InChI Key |
UNUMEFUKAQEVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1CC3(CCC2C)C(O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















